N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound belongs to the thiazol-2(3H)-ylidene aniline class, characterized by a thiazole core with a conjugated aniline group. Its structure includes a morpholin-4-ylsulfonyl moiety at the 3-position of the phenyl ring and a pentyl chain on the thiazole nitrogen. These features contribute to its physicochemical properties, such as solubility and lipophilicity, which are critical for biological activity and pharmacokinetics .
Properties
Molecular Formula |
C24H29N3O3S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylsulfonylphenyl)-3-pentyl-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O3S2/c1-2-3-7-13-27-23(19-31-24(27)25-21-10-5-4-6-11-21)20-9-8-12-22(18-20)32(28,29)26-14-16-30-17-15-26/h4-6,8-12,18-19H,2-3,7,13-17H2,1H3 |
InChI Key |
KFMUMDISIVBTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Aniline Moiety: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aniline moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a lead compound in drug discovery. Its thiazole and morpholine components are associated with various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of thiazole exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have shown that compounds similar to N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline demonstrate efficacy against Candida albicans and Staphylococcus aureus .
- Anticancer Potential : Compounds containing thiazole rings have been investigated for their anticancer properties. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells .
The biological activity of this compound can be attributed to the following factors:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cathepsins, which play crucial roles in tumor progression and metastasis .
- Antioxidant Properties : Thiazole derivatives have shown antioxidant activity, which can protect cells from oxidative stress-related damage.
Pharmacological Studies
Extensive pharmacological evaluations have been conducted on similar compounds:
- Anti-inflammatory Effects : Studies have reported that thiazole derivatives exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs .
- Analgesic Activity : Some derivatives have shown promise in pain management through mechanisms similar to those of conventional analgesics .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. Among these, certain compounds demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential of these compounds as new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on thiazole-containing compounds revealed their effectiveness in inhibiting the growth of various cancer cell lines. The mechanism of action was linked to the compound's ability to induce cell cycle arrest and apoptosis.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Sulfonyl Group Variations :
- Morpholine derivatives exhibit better solubility than piperidine/azepane analogs due to oxygen’s polarity .
- Methylation (e.g., 4-methylpiperidine) increases lipophilicity, favoring membrane permeability but risking metabolic instability .
Thiazole Substituent Effects :
- Pentyl chains (target compound) likely prolong half-life compared to shorter chains (e.g., methoxyethyl) by resisting rapid oxidation .
- Polar groups (e.g., methoxy) improve aqueous solubility but may reduce CNS penetration .
Core Structure Modifications :
- Pyrimidine-based analogs (e.g., FMY) show higher binding affinity in structured environments but face challenges in bioavailability due to size .
Biological Activity
N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that belongs to the thiazole class of heterocycles. Compounds in this category have been recognized for their diverse biological activities, including antifungal, anticancer, and antibacterial properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
This structure includes a thiazole ring, a morpholine moiety, and an aniline component, which contribute to its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various Candida species. The minimum inhibitory concentration (MIC) for some derivatives was reported to be comparable to established antifungals like ketoconazole .
Key Findings:
- Compound 2e : Exhibited an MIC of 1.23 μg/mL against Candida parapsilosis.
- Mechanism : Interaction with the 14α-demethylase enzyme was noted, indicating a potential mechanism for antifungal action through enzyme inhibition .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on breast cancer cell lines (MDA-MB-231) showed promising antiproliferative effects. The IC50 values for related compounds ranged from 0.33 to 7.10 μM, with some derivatives exhibiting even lower values .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Activity Description |
|---|---|---|---|
| 12i | MDA-MB-231 | 0.50 | Strong antiproliferative effect |
| 12a | HeLa | 0.95 | Moderate activity |
| 13a | A2780 | 0.82 | Significant inhibition |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural components. Modifications at the para position of the phenyl group have been shown to enhance activity due to increased electronegativity and lipophilicity .
Key Observations:
- Electronegative Substituents : Fluorine and chlorine substitutions lead to improved antifungal activity.
- Lipophilicity : Essential for effective membrane permeability and biological interaction.
Study on Morpholine Derivatives
A study focusing on morpholine-based thiazoles found that these compounds exhibited not only antifungal but also anticancer properties against resistant cell lines. The research highlighted the potential of modifying the morpholine group to enhance biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
